Endralazine

Description

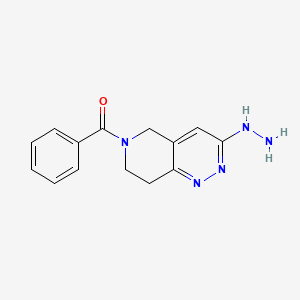

Structure

2D Structure

3D Structure

Properties

CAS No. |

39715-02-1 |

|---|---|

Molecular Formula |

C14H15N5O |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |

InChI |

InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |

InChI Key |

ALAXZYHFVBSJKZ-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Other CAS No. |

39715-02-1 |

Related CAS |

65322-72-7 (mono-methanesulfonate) |

Synonyms |

6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Endralazine in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endralazine is a peripherally-acting vasodilator of the hydrazinophthalazine class, structurally and functionally similar to hydralazine.[1][2] It is utilized in the management of hypertension, demonstrating efficacy in reducing blood pressure.[3][4] A key clinical advantage of this compound over its predecessor, hydralazine, is that its metabolism is largely independent of a patient's acetylator status, leading to more predictable pharmacokinetics.[3][5] While extensive research has elucidated the hemodynamic effects of this compound, a detailed understanding of its core mechanism of action at the molecular level within vascular smooth muscle largely relies on inferences from studies of hydralazine due to a lack of specific research on this compound itself. This guide synthesizes the available data on this compound and provides a detailed overview of the proposed molecular mechanisms extrapolated from studies on hydralazine.

Hemodynamic and Clinical Effects of this compound

Clinical and hemodynamic studies have consistently demonstrated the vasodilatory effects of this compound, leading to a reduction in blood pressure and systemic vascular resistance.

| Parameter | Dosage | Change | Reference |

| Mean Supine Blood Pressure | 5 or 10 mg b.d. (chronic) | From 197/107 mmHg to 160/86 mmHg (after 1 week) | [1] |

| Cardiac Index | 10 mg (single dose) | 56% increase (maximal) | [2] |

| Stroke Volume Index | 10 mg (single dose) | 41% increase (maximal) | [2] |

| Total Systemic Resistance | 10 mg (single dose) | 45% reduction | [2] |

| Mean Arterial Pressure | 10 mg (single dose) | 17 +/- 5 mm Hg decrease | [2] |

| Cardiac Index | 5 mg (single dose) | 38% increase (maximal) | [2] |

| Stroke Volume Index | 5 mg (single dose) | 34% increase (maximal) | [2] |

| Total Systemic Resistance | 5 mg (single dose) | 31% decrease | [2] |

| Mean Arterial Pressure | 5 mg (single dose) | 11 +/- 4 mm Hg decrease | [2] |

Core Molecular Mechanisms of Action (Inferred from Hydralazine)

The vasodilatory action of this compound on vascular smooth muscle is believed to be multifactorial, primarily targeting the cellular mechanisms that regulate contraction. The following sections detail the proposed pathways, largely based on research into hydralazine.

Interference with Intracellular Calcium Mobilization

A primary proposed mechanism is the inhibition of calcium release from intracellular stores within vascular smooth muscle cells.

-

Inhibition of IP3-Induced Calcium Release: Hydralazine has been shown to inhibit the inositol trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum.[6][7][8] This action is crucial as the binding of agonists like norepinephrine to their receptors on the smooth muscle cell surface typically triggers the production of IP3, leading to Ca2+ release and subsequent contraction.[9] By interfering with this step, this compound likely reduces the availability of intracellular calcium required for contraction.

-

Modulation of Calcium Influx: Some studies on hydralazine suggest it may also interfere with Ca2+ influx from the extracellular space.[10]

Modulation of Potassium Channels and Membrane Hyperpolarization

Opening of potassium channels in the plasma membrane of vascular smooth muscle cells leads to hyperpolarization, which in turn closes voltage-gated calcium channels and promotes relaxation.

-

Activation of High-Conductance Ca2+-Activated K+ (BKCa) Channels: Research indicates that hydralazine-induced vasodilation involves the opening of high-conductance Ca2+-activated K+ channels (BKCa).[11] This leads to an efflux of K+ ions, hyperpolarizing the cell membrane and making it less excitable. The resulting closure of L-type calcium channels reduces calcium influx and promotes vasodilation.[12][13][14]

Role of the Nitric Oxide-cGMP Pathway

The involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in the action of hydralazine derivatives is a subject of some debate.

-

Potential for cGMP-Mediated Vasodilation: Some evidence suggests that hydralazine may increase the bioavailability of nitric oxide, leading to the activation of soluble guanylate cyclase and an increase in intracellular cGMP.[6][7] Elevated cGMP levels activate protein kinase G, which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[15][16]

-

Contradictory Findings: However, other studies have concluded that hydralazine's vasodilatory effect is independent of the endothelium and not related to guanylate cyclase activation.[17] One study on the human fetal placental circulation suggested that hydralazine appears to activate guanylate cyclase directly.[18] Given these conflicting reports for hydralazine, the role of this pathway for this compound remains to be definitively established.

Direct Effect on the Contractile Apparatus

There is also evidence to suggest a more direct interference with the contractile machinery of the vascular smooth muscle.

-

Inhibition of Myosin Light Chain Phosphorylation: Studies on hydralazine have shown that it can inhibit the Ca2+-dependent phosphorylation of myosin light chains.[19] The phosphorylation of myosin light chains is a critical step for the interaction of actin and myosin, leading to muscle contraction. By inhibiting this process, hydralazine, and likely this compound, can directly impede the contractile process.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathways for this compound-induced vasodilation.

Caption: Experimental workflow for assessing this compound's effect on vascular smooth muscle.

Detailed Methodologies for Key Experiments

To fully elucidate the mechanism of action of this compound, a series of key experiments would be required. The following are detailed methodologies based on standard practices in vascular pharmacology.

Isolated Tissue Bath Myography

-

Objective: To determine the vasodilatory potency and efficacy of this compound on isolated arterial segments.

-

Protocol:

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a wire.

-

Mounting: The arterial rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

-

Equilibration and Contraction: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as norepinephrine (10^-6 M) or KCl (60 mM).

-

Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 10^-9 to 10^-4 M) are added to the bath.

-

Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

-

Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal response) and Emax (maximal relaxation) are calculated.

-

Intracellular Calcium Measurement in Cultured Vascular Smooth Muscle Cells

-

Objective: To directly measure the effect of this compound on intracellular calcium concentration ([Ca2+]i).

-

Protocol:

-

Cell Culture: Vascular smooth muscle cells are isolated from rat aorta by enzymatic digestion and cultured in DMEM supplemented with 10% FBS.

-

Fluorescent Dye Loading: Confluent cells on glass coverslips are loaded with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.

-

Imaging: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope. The cells are superfused with a physiological salt solution.

-

Experimental Procedure: A baseline [Ca2+]i is recorded. The cells are then stimulated with a vasoconstrictor (e.g., angiotensin II or norepinephrine) to induce a rise in [Ca2+]i. Once the response is stable, the cells are treated with this compound. To differentiate between Ca2+ influx and intracellular release, the experiment can be repeated in a Ca2+-free external solution.

-

Data Acquisition and Analysis: The ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation is used to calculate the [Ca2+]i.

-

Patch-Clamp Electrophysiology

-

Objective: To investigate the effects of this compound on specific ion channels, particularly potassium channels.

-

Protocol:

-

Cell Preparation: Single vascular smooth muscle cells are enzymatically isolated.

-

Recording: Whole-cell or single-channel currents are recorded using the patch-clamp technique. For whole-cell recordings of K+ currents, the pipette solution contains a high concentration of K+, and the bath solution is a physiological salt solution. The membrane potential is held at a negative potential (e.g., -60 mV), and depolarizing voltage steps are applied to elicit K+ currents.

-

Drug Application: this compound is applied to the cell via the bath perfusion system.

-

Data Analysis: The effect of this compound on the current amplitude and kinetics is analyzed to determine its action on the ion channels.

-

Conclusion

While this compound is an effective and clinically useful vasodilator, a comprehensive understanding of its molecular mechanism of action in vascular smooth muscle remains an area for further investigation. Based on the extensive research on its analog, hydralazine, the primary mechanisms likely involve a multi-pronged attack on the contractile machinery of vascular smooth muscle cells. This includes the inhibition of intracellular calcium release, activation of potassium channels leading to hyperpolarization, and potentially direct inhibition of myosin light chain phosphorylation. Future research focusing specifically on this compound at the molecular level is necessary to confirm these proposed mechanisms and to potentially uncover novel therapeutic targets.

References

- 1. Pharmacodynamic and pharmacokinetic studies with the vasodilator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute hemodynamic effects of this compound: a new vasodilator for chronic refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new peripheral vasodilator: absence of effect of acetylator status on antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new peripheral vasodilator--a randomized cross-over trial against dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 7. droracle.ai [droracle.ai]

- 8. Hydralazine - Wikipedia [en.wikipedia.org]

- 9. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Endralazine: A Technical and Scientific Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the chemical structure, properties, and pharmacological profile of Endralazine. This compound (6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) is an antihypertensive agent belonging to the hydrazinophthalazine class of drugs. It functions as a direct-acting peripheral vasodilator, similar in mechanism to its predecessor, hydralazine, but with a distinct pharmacokinetic profile. This guide synthesizes available data on its chemical characteristics, mechanism of action, pharmacological properties, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a synthetic pyridazine derivative. Its core structure consists of a tetrahydropyrido[4,3-c]pyridazine ring system, with a benzoyl group at the 6-position and a hydrazinyl group at the 3-position.

Chemical Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone | [1] |

| CAS Number | 39715-02-1 | [1][2] |

| Molecular Formula | C₁₄H₁₅N₅O | [1][2] |

| Molecular Weight | 269.31 g/mol | [2] |

| SMILES | C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 | [1] |

| InChI Key | ALAXZYHFVBSJKZ-UHFFFAOYSA-N | [2] |

Synonyms and Code Designations

This compound is also known by several synonyms and developmental codes, including BQ 22-708, Miretilan, and Arritlan.[3]

Chemical Synthesis

The synthesis of this compound involves the reaction of a precursor molecule, 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with hydrazine hydrate. While detailed industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound

A solution of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (4.0 g) and hydrazine hydrate (1.5 g) in 95% ethanol (10 mL) is prepared. The mixture is then heated in a sealed autoclave vessel. The specific temperature and reaction time are critical parameters that require optimization for maximal yield and purity. Following the reaction, the product, 6-Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (this compound), is isolated and purified using standard techniques such as recrystallization or column chromatography.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[3] Its mechanism is not fully elucidated but is considered analogous to that of hydralazine, acting directly on vascular smooth muscle cells.[4] Several interconnected pathways are proposed to mediate its vasodilatory effects.

The primary proposed mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6][7] This reduction in intracellular Ca²⁺ availability prevents the activation of myosin light chain kinase, which is essential for muscle contraction. Other potential mechanisms include the opening of high conductance Ca²⁺-activated potassium (BK(Ca)) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation, and the stimulation of prostacyclin (PGI₂) production.[8][9]

Below is a diagram illustrating the proposed signaling pathways for this compound-induced vasodilation, based on data from its analogue, hydralazine.

Caption: Proposed mechanism of this compound-induced vasodilation.

Pharmacological and Pharmacokinetic Properties

This compound exhibits potent antihypertensive effects with a pharmacokinetic profile that offers advantages over hydralazine, notably a higher bioavailability and a reduced influence of the patient's acetylator status.[10]

Pharmacodynamic Properties

In preclinical studies using anesthetized rats, this compound produced prompt, dose-related reductions in blood pressure.[4] It was found to be at least twice as potent as hydralazine and significantly more potent than diazoxide.[4] Clinical studies have confirmed its efficacy in managing hypertension.[3][11][12]

| Study Parameter | Baseline (on Thiazide + Beta-blocker) | After 1 Week (this compound 5-10mg b.d.) | After 1 Year (this compound 5-10mg b.d.) | Reference |

| Mean Supine Blood Pressure (mmHg) | 197 / 107 | 160 / 86 | 161 / 91 | [3] |

| Seated Blood Pressure (mmHg) | 147.5 / 99.7 | 133.8 / 83.9 | Not Reported | [11] |

| Standing Blood Pressure (mmHg) | 145.8 / 99.2 | 133.6 / 87.3 | Not Reported | [11] |

Pharmacokinetic Properties

This compound is well-absorbed orally and, unlike hydralazine, does not undergo significant first-pass metabolism. This results in high systemic bioavailability that is not substantially affected by acetylator phenotype.[10]

| Pharmacokinetic Parameter | Value | Condition | Reference |

| Oral Bioavailability | ~75% | Acute Administration | [3] |

| Systemic Bioavailability | 73.5 - 99.1% | IV vs. Oral Doses | [10] |

| Terminal Elimination Half-life (t½) | ~2.5 hours | Acute Administration | [3] |

| Terminal Elimination Half-life (t½) | ~7.5 hours | Chronic Treatment | [3] |

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of this compound involves both in vivo models to determine its effect on systemic blood pressure and in vitro assays to characterize its direct action on vascular tissue.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol describes a standard method for evaluating the antihypertensive efficacy of a test compound like this compound in a conscious rat model of hypertension.

Objective: To determine the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Surgical Implantation:

-

Rats are anesthetized (e.g., with isoflurane).

-

A catheter is surgically implanted into the carotid artery for direct blood pressure measurement. The catheter is tunneled subcutaneously and exteriorized at the nape of the neck.

-

For oral administration, a second catheter may be inserted into the stomach.[13][14]

-

Animals are allowed a recovery period of at least 3 days post-surgery.

-

-

Experimental Procedure:

-

On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.

-

A baseline recording of at least 60 minutes is established to ensure stable hemodynamic parameters.

-

This compound is dissolved in a suitable vehicle (e.g., sterile water or saline) and administered orally via gavage or the gastric catheter at varying doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A vehicle control group is also included.

-

Blood pressure and heart rate are continuously recorded for several hours post-administration to determine the onset, magnitude, and duration of the effect.

-

-

Data Analysis:

-

Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.

-

The change in MAP and HR from baseline is calculated for each dose group at various time points.

-

Dose-response curves are generated to determine the potency (e.g., ED₅₀) of this compound.

-

Caption: Experimental workflow for in vivo antihypertensive testing.

In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol outlines a classic pharmacology technique to assess the direct vasodilatory effect of this compound on vascular smooth muscle, independent of systemic neural and hormonal influences.

Objective: To quantify the relaxant effect of this compound on pre-constricted arterial rings isolated from rats.

Methodology:

-

Tissue Preparation:

-

A healthy rat is euthanized via an approved method.

-

The thoracic aorta or mesenteric artery is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

-

The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in length.

-

For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

-

-

Organ Bath Setup:

-

Each arterial ring is mounted between two L-shaped stainless steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for aorta). The buffer is changed every 15-20 minutes.

-

The viability of the rings is tested by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl).

-

After washout and return to baseline, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or norepinephrine.

-

Once a stable contractile plateau is reached, a cumulative concentration-response curve is generated by adding this compound to the organ bath in a stepwise manner (e.g., from 1 nM to 100 µM).

-

The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

-

Data Analysis:

-

The percentage of relaxation is plotted against the logarithm of the this compound concentration.

-

A sigmoidal curve is fitted to the data to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).

-

Caption: Experimental workflow for in vitro vasodilation assay.

Conclusion

This compound is a potent, direct-acting antihypertensive agent of the hydrazinophthalazine class. Its primary mechanism of action is the induction of arterial vasodilation, likely through the inhibition of intracellular calcium release in vascular smooth muscle cells. Key advantages over the related compound hydralazine include its high and consistent bioavailability and a pharmacokinetic profile that is not significantly influenced by the patient's acetylator status. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel vasodilator compounds.

References

- 1. This compound | C14H15N5O | CID 47608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacodynamic and pharmacokinetic studies with the vasodilator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 9. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Endralazine vs. Hydralazine: A Technical Deep Dive into Molecular and Pharmacological Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular and pharmacological distinctions between two related hydrazinophthalazine antihypertensive agents: endralazine and hydralazine. While both compounds effectively lower blood pressure through vasodilation, their nuanced structural differences lead to significant variations in their pharmacokinetic profiles, clinical efficacy, and adverse effect profiles, particularly concerning drug-induced lupus erythematosus. This paper aims to provide a comprehensive comparison to inform future research and drug development efforts in the field of cardiovascular therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental differences between this compound and hydralazine originate from their distinct molecular architectures. Hydralazine is a relatively simple 1-hydrazinophthalazine. In contrast, this compound possesses a more complex structure, featuring a benzoyl group attached to a tetrahydropyridopyridazine moiety. This structural elaboration has profound implications for its pharmacological behavior.

| Property | This compound | Hydralazine |

| Chemical Name | 6-Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 1-Hydrazinophthalazine |

| Molecular Formula | C₁₄H₁₅N₅O | C₈H₈N₄ |

| Molecular Weight | 269.3 g/mol | 160.18 g/mol |

The addition of the benzoyl group and the modified heterocyclic core in this compound increases its molecular weight and alters its lipophilicity and metabolic stability compared to hydralazine.

Mechanism of Action and Signaling Pathways

Both this compound and hydralazine are direct-acting vasodilators that primarily relax arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2] However, the precise molecular targets and signaling pathways are still under investigation, with recent evidence suggesting mechanisms beyond simple smooth muscle relaxation.

Hydralazine's Proposed Signaling Pathway:

Hydralazine's vasodilatory effect is thought to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1] This reduction in intracellular calcium availability impairs the contractile machinery of the smooth muscle, leading to relaxation. More recently, hydralazine has been shown to induce Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes.[3] This novel pathway may contribute to its therapeutic effects but also potentially to its adverse effect profile.

References

The Preclinical Pharmacokinetic Profile of Endralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical pharmacokinetic data for endralazine is limited. This guide summarizes the available information and, where data is absent, utilizes information from the structurally related compound hydralazine to illustrate key concepts and methodologies in preclinical pharmacokinetic assessment. All data derived from hydralazine studies are clearly marked and should be interpreted with caution as a surrogate for this compound.

Introduction

This compound is a potent peripheral vasodilator of the hydrazine derivative class, structurally related to hydralazine. It has been investigated for the treatment of hypertension. Understanding the pharmacokinetic profile of a drug candidate in preclinical species is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This information is paramount for dose selection in toxicology studies, prediction of human pharmacokinetics, and assessment of potential drug-drug interactions.

This technical guide provides a consolidated overview of the known preclinical pharmacokinetic properties of this compound and its analogue, hydralazine, across various models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters in Preclinical Models

Table 1: Single-Dose Pharmacokinetic Parameters of Hydralazine in Rats

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Clearance | IV | 7.5 | - | - | - | - | - | [1] |

| 9.66 ± 1.18 (mL/min/kg) |

Note: This study in rats primarily investigated the effect of hydralazine on the clearance of antipyrine and did not provide a full pharmacokinetic profile of hydralazine itself.

Table 2: Single-Dose Pharmacokinetic Parameters of Hydralazine in Dogs

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Hydralazine | IV | 0.25 | - | - | - | - | - | [2] |

| 1.0 | - | - | - | - | - | |||

| 2.5 | - | - | - | - | - | |||

| 4.0 | - | - | - | - | - | |||

| Oral | 0.25 | - | - | 5552 (mg-min/mL) | - | 36 | ||

| 1.0 | - | - | - | - | - | |||

| 2.5 | - | - | - | - | - | |||

| 4.0 | - | - | 13218 (mg-min/mL) | - | 77 |

Note: The study in dogs demonstrated dose-dependent oral bioavailability, suggesting saturation of first-pass metabolism.[2] Total-body clearance was reported to be approximately 70 ml/min/kg and the steady-state volume of distribution was about 9 L/kg.[2]

In Vitro Metabolism

In vitro metabolism studies are crucial for identifying metabolic pathways and potential species differences. Studies using liver microsomes are a standard approach.

Table 3: In Vitro Metabolism of Hydralazine in Rat Liver Microsomes

| In Vitro System | Key Findings | Metabolites Identified | Reference |

| Rat Liver Microsomes | Metabolism is NADPH-dependent. Pre-treatment with phenobarbital increased metabolite formation and covalent binding. | Phthalazine, Phthalazinone, a dimer compound | [3] |

| Rat Liver Microsomes | Metabolism to phthalazine and phthalazin-1-one. | Phthalazine, Phthalazin-1-one | [4] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic data. Below are representative protocols for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)

Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) following intravenous and oral administration to rats.

Materials:

-

Male Wistar rats (250-300 g)

-

Test compound (this compound)

-

Vehicle for IV and oral administration (e.g., saline, 0.5% methylcellulose)

-

Cannulation surgical tools

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical instruments (LC-MS/MS)

Procedure:

-

Animal Preparation: Rats are acclimatized for at least one week. For the IV group, the jugular vein is cannulated for drug administration and blood sampling. For the oral group, no cannulation is required. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the jugular vein cannula.

-

Oral (PO): A single dose (e.g., 5 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein (IV group) or tail vein (PO group) at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability.

In Vitro Metabolic Stability in Liver Microsomes (Illustrative Protocol)

Objective: To assess the metabolic stability of a test compound (e.g., this compound) in liver microsomes from different species.

Materials:

-

Pooled liver microsomes (rat, dog, monkey, human)

-

Test compound (this compound)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Centrifuge

-

Analytical instruments (LC-MS/MS)

Procedure:

-

Incubation Preparation: A master mix containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL) is prepared.

-

Initiation of Reaction: The test compound (e.g., final concentration of 1 µM) is added to the master mix and pre-warmed at 37°C for 5 minutes. The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Bioanalysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated. The natural logarithm of the percentage remaining is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated from the half-life and incubation conditions.[5]

Plasma Protein Binding by Equilibrium Dialysis (Illustrative Protocol)

Objective: To determine the extent of binding of a test compound (e.g., this compound) to plasma proteins.

Materials:

-

Plasma from preclinical species (rat, dog, monkey)

-

Test compound (this compound)

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Dialysis membrane (e.g., with a molecular weight cutoff of 8-10 kDa)

-

Phosphate buffered saline (PBS), pH 7.4

-

Incubator with shaker (37°C)

-

Analytical instruments (LC-MS/MS)

Procedure:

-

Device Preparation: The equilibrium dialysis device is assembled according to the manufacturer's instructions.

-

Sample Addition: The test compound is spiked into plasma at a final concentration. The plasma sample is added to one chamber of the dialysis unit, and an equal volume of PBS is added to the other chamber.

-

Incubation: The dialysis unit is sealed and incubated at 37°C with shaking for a sufficient period to reach equilibrium (e.g., 4-6 hours).

-

Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.

-

Bioanalysis: The concentration of the test compound in both the plasma and buffer aliquots is determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total concentration - Unbound concentration) / Total concentration ] * 100 Where the unbound concentration is the concentration in the buffer chamber at equilibrium.

Visualizations

Postulated Metabolic Pathway of a Hydralazine-like Compound

Caption: Postulated metabolic pathway for a hydralazine-like compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: General workflow for a preclinical in vivo pharmacokinetic study.

Relationship Between Pharmacokinetic Parameters

References

- 1. Effect of hydralazine on the elimination of antipyrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of hydralazine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro metabolism of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

Endralazine's Impact on Plasma Renin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the antihypertensive agent Endralazine and its effect on plasma renin activity (PRA). This compound, a peripherally-acting vasodilator, is known to significantly influence the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Core Findings: this compound and Plasma Renin Activity

This compound administration leads to a marked, dose-dependent increase in plasma renin activity. This physiological response is a key consideration in its therapeutic use and development, as it can counteract the primary antihypertensive effect of the drug. The elevation in PRA is primarily attributed to a reflex activation of the sympathetic nervous system following vasodilation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and the structurally similar vasodilator, Hydralazine, on plasma renin activity.

Table 1: Dose-Response Effect of this compound on Plasma Renin Activity in Rats

| This compound Dose (mg/kg, i.v.) | Change in Plasma Renin Activity |

| 0.05 | Pronounced, dose-related increase[1] |

| 0.1 | Pronounced, dose-related increase[1] |

| 0.5 | Pronounced, dose-related increase[1] |

| 1.0 | Pronounced, dose-related increase[1] |

Note: While the study by Oates and Stoker (1981) establishes a dose-dependent increase, the precise quantitative values for PRA at each dose were not available in the accessed literature. The effect was described as a "pronounced dose-related renin stimulating effect."[1]

Table 2: Effect of Intravenous this compound on Plasma Renin Activity in Hypertensive Patients

| Parameter | Baseline (Mean) | After this compound Infusion (Mean) | Percentage Change |

| Plasma Renin Activity | Significantly Increased | Data not specified | Significant Increase |

| Plasma Adrenaline | Significantly Increased | Data not specified | Significant Increase |

| Plasma Noradrenaline | Significantly Increased | Data not specified | Significant Increase |

Note: This study confirmed a significant increase in PRA and catecholamines following intravenous this compound administration in five patients with essential hypertension, consistent with reflex sympathetic activation.

Table 3: Effect of Hydralazine on Active Plasma Renin Concentration in Hypertensive Patients

| Treatment | Active Plasma Renin Concentration (mIU/L, Mean ± SEM) |

| Untreated | 19 ± 3 |

| After Hydralazine | 25 ± 4 |

Note: This data is from a study on Hydralazine, a structurally and functionally similar vasodilator, and demonstrates a borderline significant rise in active plasma renin concentration (p=0.067).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's effect on plasma renin activity and a typical experimental workflow for its investigation.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in key studies investigating the effects of this compound and similar vasodilators.

Animal Study Protocol (Rat Model)

-

Subjects: Male Wistar rats, anesthetized.

-

Instrumentation:

-

Catheters implanted in a carotid artery for direct blood pressure measurement and blood sampling.

-

Catheter implanted in a jugular vein for intravenous drug administration.

-

-

Procedure:

-

Following a stabilization period after anesthesia and surgery, baseline measurements of blood pressure, heart rate, and plasma renin activity are recorded.

-

This compound is administered intravenously at varying doses (e.g., 0.05, 0.1, 0.5, and 1.0 mg/kg).

-

Blood pressure and heart rate are continuously monitored.

-

Blood samples are collected at specific time points post-administration to determine plasma renin activity.

-

-

Plasma Renin Activity Measurement:

-

Blood samples are collected in chilled tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation at low temperatures.

-

Plasma renin activity is typically determined by radioimmunoassay (RIA) of angiotensin I generated during a timed incubation period.

-

Human Study Protocol (Hypertensive Patients)

-

Subjects: Patients with essential hypertension, with any pre-existing antihypertensive medication discontinued for a specified period before the study.

-

Procedure:

-

Subjects rest in a supine position for a designated period.

-

An intravenous catheter is inserted for drug administration and blood sampling.

-

Baseline measurements of blood pressure, heart rate, and plasma levels of renin, adrenaline, and noradrenaline are taken.

-

This compound is administered via intravenous infusion over a set period.

-

Blood pressure and heart rate are monitored continuously throughout and after the infusion.

-

Blood samples are collected at predetermined intervals during and after the infusion to measure changes in plasma renin activity and catecholamines.

-

-

Biochemical Analysis:

-

Plasma renin activity is measured using an angiotensin I radioimmunoassay kit.

-

Plasma adrenaline and noradrenaline concentrations are determined using a radioenzymatic assay.

-

Conclusion

The available evidence strongly indicates that this compound consistently and significantly increases plasma renin activity in both animal models and human subjects. This effect is a direct consequence of its primary vasodilatory action, which triggers a baroreceptor-mediated reflex increase in sympathetic nervous system outflow. This, in turn, stimulates renin release from the juxtaglomerular cells of the kidney. For researchers and drug development professionals, understanding this intricate pharmacodynamic response is crucial for optimizing the therapeutic application of this compound, potentially through co-administration with agents that can mitigate this reflex activation, such as beta-blockers. Further research to precisely quantify the dose-response relationship in humans would be beneficial for refining treatment strategies.

References

In-Vitro Vasodilatory Profile of Endralazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endralazine is a potent peripheral vasodilator belonging to the hydrazine derivative class of antihypertensive agents. While specific in-vitro quantitative data for this compound is limited in publicly accessible literature, a comprehensive understanding of its vasodilatory mechanisms can be extrapolated from extensive studies on its close structural and pharmacological analog, hydralazine. This technical guide synthesizes the available in-vitro data for hydralazine to provide a detailed overview of the likely cellular and molecular mechanisms underpinning the vasodilatory effects of this compound. This document covers key signaling pathways, quantitative pharmacological data from various experimental models, and detailed experimental protocols.

Introduction

This compound is recognized as a direct-acting smooth muscle relaxant, exerting its effects primarily on resistance arterioles. This action leads to a reduction in peripheral resistance, subsequently lowering blood pressure. The therapeutic efficacy of this compound and its analogs is rooted in their ability to induce relaxation of vascular smooth muscle cells (VSMCs). The following sections detail the intricate in-vitro mechanisms, largely derived from studies on hydralazine, which are presumed to be shared by this compound.

Primary Signaling Pathways in Vasodilation

The vasodilatory action of this compound's analogue, hydralazine, is multifactorial, involving both endothelium-dependent and endothelium-independent signaling cascades.

-

Endothelium-Independent Pathway: A primary mechanism is the direct action on vascular smooth muscle cells. Evidence suggests hydralazine inhibits the inositol trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum.[1] This reduction in cytosolic Ca²⁺ availability limits the activation of myosin light chain kinase, a critical step for muscle contraction, thereby promoting relaxation.[1]

-

Endothelium-Dependent Pathways: At clinically relevant concentrations, the vasodilatory effects are also partly dependent on the vascular endothelium.[2][3] One proposed mechanism involves the stimulation of prostacyclin (PGI₂) synthesis and release from endothelial cells.[2] PGI₂ then acts on VSMCs to increase cyclic adenosine monophosphate (cAMP), leading to relaxation. Another potential, though debated, pathway involves the modulation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) system.[4][5]

-

Potassium Channel Activation: Some studies suggest that hydralazine may activate high-conductance Ca²⁺-activated potassium channels (BKCa).[6] Opening these channels leads to hyperpolarization of the VSMC membrane, which closes voltage-gated Ca²⁺ channels, reduces Ca²⁺ influx, and causes vasorelaxation.[2]

The interplay of these mechanisms is illustrated in the signaling pathway diagram below.

Caption: Proposed vasodilatory signaling pathways of this compound/Hydralazine.

Quantitative In-Vitro Data (Hydralazine Model)

The following table summarizes key quantitative data from in-vitro studies on hydralazine-induced vasorelaxation in various isolated vascular preparations. These values provide an estimate of the potency (EC₅₀) and efficacy (Eₘₐₓ) of the drug under controlled laboratory conditions.

| Vascular Tissue | Pre-constrictor Agent | Endothelium Status | EC₅₀ / pD₂ (M) | Eₘₐₓ (% Relaxation) | Reference |

| Rabbit Pulmonary Artery | Phenylephrine | Removed | 1.6 x 10⁻⁵ (EC₅₀) | ~90% | [1] |

| Rabbit Aorta | Phenylephrine | Removed | 2.0 x 10⁻⁵ (EC₅₀) | ~90% | [1] |

| Rat Mesenteric Artery | Phenylephrine | Intact | 3.6 x 10⁻⁶ (EC₅₀) | 75% | [2] |

| Porcine Coronary Artery | K⁺ (20 mM) | Intact | pD₂ = 5.38 | 85.9% | [6] |

-

EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect.

-

pD₂: The negative logarithm of the EC₅₀ value.

-

Eₘₐₓ: The maximum relaxation response achievable with the drug.

Experimental Protocols

The data presented were generated using standard organ bath pharmacology techniques. Below is a generalized protocol representative of these studies.

Tissue Preparation and Mounting

-

Animal Model: Male New Zealand white rabbits or Sprague-Dawley rats are typically used.[1]

-

Euthanasia & Dissection: Animals are euthanized according to ethical guidelines. The desired artery (e.g., thoracic aorta, mesenteric artery) is rapidly excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Preparation: Adherent connective and adipose tissue is carefully removed. The artery is cut into rings approximately 2-4 mm in length.

-

Endothelium Removal (if required): The endothelium is denuded by gently rubbing the intimal surface with a roughened needle or fine forceps.[1] Successful removal is confirmed pharmacologically by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Mounting: Aortic rings are mounted between two stainless steel hooks or wires in an organ bath chamber filled with Krebs solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.[1]

Vasorelaxation Assay Workflow

-

Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). The Krebs solution is changed every 15-20 minutes.

-

Viability Check: Tissues are challenged with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.

-

Pre-contraction: After a washout period, tissues are contracted to a stable plateau (typically 60-80% of maximum) using a vasoconstrictor agent like Phenylephrine (e.g., 1 µM) or Norepinephrine.[1][2]

-

Cumulative Drug Addition: Once a stable contraction is achieved, this compound (or hydralazine) is added to the organ bath in a cumulative, stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Data Recording: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system. Relaxation is expressed as a percentage reversal of the pre-induced contraction.

The following diagram illustrates this typical experimental workflow.

Caption: Standard workflow for in-vitro vasorelaxation studies.

Conclusion

The in-vitro vasodilatory effect of this compound, inferred from extensive studies on its analog hydralazine, is a complex process involving direct actions on vascular smooth muscle and modulation by the endothelium. The primary mechanism appears to be the inhibition of intracellular calcium release within smooth muscle cells, supplemented by endothelium-dependent pathways involving prostacyclin and potentially the opening of potassium channels. The quantitative data confirm its efficacy as a potent vasodilator across different vascular beds. The standardized protocols described herein provide a robust framework for further investigation into the precise molecular targets of this compound and other novel vasodilator agents.

References

- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelial mechanism in the vascular action of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on endothelium-dependent vasorelaxation by hydralazine in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Endralazine's Bioavailability and Acetylator Status: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endralazine, a potent peripheral vasodilator, has demonstrated distinct pharmacokinetic advantages over its predecessor, hydralazine. A critical aspect of its clinical profile is the relationship between its systemic bioavailability and the patient's acetylator status, a genetically determined trait that significantly impacts the metabolism of many drugs. This technical guide provides an in-depth analysis of this relationship, summarizing key pharmacokinetic data, detailing experimental methodologies, and visualizing relevant biological and procedural pathways. The evidence strongly indicates that this compound's high bioavailability is largely independent of a patient's acetylator phenotype, a clear departure from the significant variability observed with hydralazine. This property suggests a more predictable dose-response relationship and a potentially wider therapeutic window for this compound.

Bioavailability and Pharmacokinetics: Influence of Acetylator Status

The N-acetyltransferase 2 (NAT2) enzyme is responsible for the metabolism of numerous drugs, and genetic polymorphisms in the NAT2 gene lead to distinct acetylator phenotypes: slow, intermediate, and fast acetylators. For drugs like hydralazine, this polymorphism is a major source of interindividual pharmacokinetic variability. However, studies on this compound reveal a markedly different profile.

Oral Administration

Clinical investigations into orally administered this compound have consistently shown that its bioavailability is high and not significantly influenced by the acetylator status of the individual. This suggests that this compound undergoes minimal first-pass metabolism, a key differentiating factor from hydralazine.[1]

One key study involving 5 mg and 10 mg oral doses of this compound in normal male volunteers (eight slow and seven heterozygous fast acetylators) found only minor differences in pharmacokinetic parameters between the phenotypes.[2] For the 5 mg dose, the mean area under the plasma level-time curve (AUC) was 18.2% lower in fast acetylators compared to slow acetylators, a statistically significant but modest difference.[2] This difference was even less pronounced and not statistically significant for the 10 mg dose, where the AUC was 11.0% lower in the fast acetylator group.[2] The terminal half-life of this compound was also not significantly different between slow and heterozygous fast acetylators.[2]

Table 1: Pharmacokinetic Parameters of Oral this compound by Acetylator Status

| Dose | Acetylator Status | Key Pharmacokinetic Findings (AUC) | Terminal Half-life (t½) |

|---|---|---|---|

| 5 mg | Slow | Baseline | ~4.30 ± 1.08 hours |

| Fast (heterozygous) | 18.2% lower than slow acetylators (p < 0.05) | No significant difference | |

| 10 mg | Slow | Baseline | ~4.25 ± 1.09 hours |

| Fast (heterozygous) | 11.0% lower than slow acetylators (p > 0.05) | No significant difference |

Data derived from Reece, P. A., Cozamanis, I., & Zacest, R. (1982).[2]

Intravenous Administration and Absolute Bioavailability

To determine the absolute bioavailability of this compound, an intravenous dose of 0.05 mg/kg was administered to ten healthy volunteers (five slow and five fast acetylators).[3] The systemic bioavailability of oral doses was then calculated by comparing the AUC from oral administration to the AUC from intravenous administration. The results indicated a high systemic bioavailability for this compound, ranging from 73.5% to 99.1%.[3] Crucially, both the dose size and the acetylator phenotype did not significantly affect this high bioavailability.[3] This contrasts sharply with hydralazine, which has a systemic bioavailability of less than 40% that can be two to three times higher in slow acetylators compared to fast acetylators.[3]

Table 2: Systemic Bioavailability of this compound

| Parameter | Value | Significance |

|---|---|---|

| Systemic Bioavailability Range | 73.5% - 99.1% | High and indicative of near-complete absorption with minimal first-pass metabolism. |

| Influence of Acetylator Status | Not significant | Major clinical advantage over hydralazine, suggesting a more predictable therapeutic effect across different patient populations. |

| Influence of Dose Size (5 mg vs. 10 mg) | Not significant | Suggests linear pharmacokinetics within this dose range. |

Data derived from Reece, P. A., Cozamanis, I., & Zacest, R. (1983).[3]

Experimental Protocols

The following sections detail the methodologies employed in the key studies assessing this compound's pharmacokinetics and the influence of acetylator status.

Determination of Acetylator Phenotype

A common and established method for determining acetylator phenotype in clinical studies involves the administration of a probe drug, such as sulfadimidine (also known as sulphadimidine), followed by the analysis of its metabolites in blood or urine.

-

Drug Administration: A single oral dose of sulfadimidine (e.g., 44 mg/kg body weight or a fixed dose of 750 mg) is administered to fasting subjects.

-

Sample Collection: A blood sample is collected at a specific time point (e.g., 6 hours post-dose), and/or a urine sample is collected over a defined period (e.g., 5-6 hours post-dose).

-

Sample Analysis: The concentrations of both the parent drug (sulfadimidine) and its acetylated metabolite (acetylsulfadimidine) are measured in the collected samples. This can be done using colorimetric methods or, for greater specificity and accuracy, by High-Performance Liquid Chromatography (HPLC).

-

Phenotype Classification: The ratio of the acetylated metabolite to the parent drug is calculated. Individuals are then classified as either slow or fast acetylators based on a predetermined cut-off value. For instance, in urine, a percentage of acetylated sulfadimidine of less than 70% might classify a subject as a slow acetylator.

Pharmacokinetic Study Protocol

The pharmacokinetic studies of this compound typically involve a crossover design where subjects receive different doses or formulations of the drug on separate occasions, with a washout period in between.

-

Subject Selection: Healthy, consenting volunteers are recruited and screened for inclusion and exclusion criteria. Their acetylator phenotype is determined prior to the main study.

-

Drug Administration:

-

Oral Studies: Subjects receive a single oral dose of this compound (e.g., 5 mg or 10 mg) with a standardized volume of water after an overnight fast.

-

Intravenous Studies: A single intravenous dose of this compound (e.g., 0.05 mg/kg) is administered as a bolus or a short infusion.

-

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound are measured using a validated analytical method, such as HPLC. The resulting plasma concentration-time data for each subject is then analyzed using pharmacokinetic modeling software to determine key parameters like AUC, maximum concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t½). Plasma levels are often fitted to a multi-compartment model (e.g., a three-compartment model for intravenous administration).[3]

Analytical Method for this compound Quantification

While specific HPLC methods for this compound are proprietary to the original researchers, a validated HPLC method for the structurally similar compound hydralazine provides a likely template. Such methods prioritize sensitivity and specificity to accurately measure the low concentrations of the drug in plasma.

-

Sample Preparation: Due to the reactive nature of hydrazine compounds, derivatization is often employed to create a more stable and detectable product. For example, plasma samples containing this compound and an internal standard (e.g., a structurally similar compound not present in the sample) are reacted with a derivatizing agent.

-

Extraction: The derivatized analyte is then extracted from the plasma matrix using a liquid-liquid extraction with an organic solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol).

-

Chromatographic Separation: The extracted sample is reconstituted in a suitable solvent and injected into an HPLC system equipped with a reversed-phase column (e.g., a C18 column). The mobile phase, a mixture of a buffer and an organic solvent (e.g., methanol and a citric acid/phosphate buffer), is pumped through the column to separate the analyte from other components.

-

Detection: An electrochemical detector or a UV detector is commonly used for the sensitive quantification of the derivatized this compound.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Visualizations: Signaling Pathways and Workflows

Putative Signaling Pathway for this compound-Induced Vasodilation

This compound is a direct-acting vasodilator, much like hydralazine. While its precise molecular targets are not fully elucidated, the proposed mechanisms for hydralazine likely extend to this compound. These include the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells and the potential involvement of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.

References

- 1. Influence of acetylator phenotype on the pharmacokinetics of a new vasodilator antihypertensive, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified Method for Determining Acetylator Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Endralazine's Cardiovascular Hemodynamic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endralazine, a potent arteriolar vasodilator, elicits significant alterations in cardiovascular hemodynamics. As a structural analog of hydralazine, its mechanism of action is believed to be similar, primarily involving the direct relaxation of vascular smooth muscle. This leads to a reduction in systemic vascular resistance and a subsequent decrease in arterial blood pressure. The vasodilatory effect also triggers compensatory reflex mechanisms, including an increase in heart rate and cardiac output. This technical guide provides a comprehensive overview of the hemodynamic effects of this compound, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining typical experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological action is the direct relaxation of arteriolar smooth muscle, with minimal effect on venous capacitance vessels.[1] While the precise molecular targets of this compound have not been as extensively studied as those of its analog hydralazine, the mechanisms are presumed to be closely related. The proposed signaling pathways for hydralazine, and by extension this compound, are multifaceted and not yet fully elucidated.[2][3] The leading hypotheses include:

-

Inhibition of Intracellular Calcium Release: this compound likely interferes with the inositol trisphosphate (IP3) signaling pathway in vascular smooth muscle cells.[4][5] This inhibition prevents the release of calcium from the sarcoplasmic reticulum, a critical step for muscle contraction.[4]

-

Modulation of Ion Channels: The opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation, is another potential mechanism.[2]

-

Stimulation of Vasoactive Mediators: There is evidence to suggest that hydralazine may stimulate the production of prostacyclin and increase the bioavailability of nitric oxide (NO) from the vascular endothelium.[2] Both prostacyclin and NO are potent vasodilators that act via cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, respectively.[2]

-

Inhibition of Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase (PHD): A more novel proposed mechanism for hydralazine involves the inhibition of PHD enzymes.[6][7] This leads to the stabilization of HIF-1α, which can induce the expression of various genes, including those for vasodilatory substances like endothelin-1 and adrenomedullin.[6][7]

The following diagram illustrates the potential signaling pathways involved in this compound-induced vasodilation.

Caption: Proposed signaling pathways of this compound-induced vasodilation.

Quantitative Hemodynamic Effects

Clinical studies have demonstrated that this compound administration leads to significant changes in key hemodynamic parameters. The tables below summarize the quantitative data from a study investigating the acute effects of oral this compound in patients with chronic refractory congestive heart failure.[8]

Table 1: Hemodynamic Effects of a Single Oral Dose of this compound in Patients with Chronic Refractory Congestive Heart Failure

| Hemodynamic Parameter | 5 mg Dose (Peak Effect) | 10 mg Dose (Peak Effect) |

| Mean Arterial Pressure (mmHg) | ↓ 11 ± 4 | ↓ 17 ± 5 |

| Cardiac Index (%) | ↑ 38 (maximal) | ↑ 56 (maximal) |

| Stroke Volume Index (%) | ↑ 34 (maximal) | ↑ 41 (maximal) |

| Total Systemic Resistance (%) | ↓ 31 | ↓ 45 |

| Right Atrial Pressure | No significant change | No significant change |

| Pulmonary Arterial Pressure | No significant change | No significant change |

| Pulmonary Capillary Wedge Pressure | No significant change | No significant change |

Data are presented as mean ± standard error of the mean for pressure changes, and as maximal percentage change for indices and resistance.[8] The peak hemodynamic response was observed 3 to 4 hours after administration.[8]

Table 2: Time Course of Hemodynamic Effects of a Single Dose of this compound

| Time Post-Administration | Hemodynamic Changes |

| 1 to 8 hours | Statistically significant changes observed |

| 3 to 4 hours | Peak responses observed |

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the cardiovascular hemodynamic effects of this compound in a clinical research setting. This protocol is a composite based on standard methodologies for invasive hemodynamic monitoring.

4.1. Study Population

-

Subjects with a confirmed diagnosis of the condition of interest (e.g., chronic refractory congestive heart failure, essential hypertension).

-

Inclusion and exclusion criteria are to be strictly defined based on the study's objectives.

-

Informed consent is obtained from all participants.

4.2. Instrumentation and Monitoring

-

Pulmonary Artery Catheterization: A flow-directed, balloon-tipped pulmonary artery catheter (e.g., Swan-Ganz catheter) is inserted percutaneously into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and ventricle into the pulmonary artery. This allows for the measurement of:

-

Right atrial pressure (RAP)

-

Pulmonary artery pressure (PAP)

-

Pulmonary capillary wedge pressure (PCWP)

-

Cardiac output (CO) via thermodilution.

-

-

Arterial Line: A catheter is inserted into a peripheral artery (e.g., radial or femoral artery) for continuous monitoring of systemic arterial blood pressure and for obtaining arterial blood samples.

-

Electrocardiogram (ECG): Continuous 12-lead ECG monitoring is performed to assess heart rate and rhythm.

4.3. Hemodynamic Measurements

-

Baseline Measurements: A complete set of hemodynamic measurements is obtained before drug administration.

-

Post-Administration Measurements: Following oral or intravenous administration of this compound, hemodynamic parameters are measured at predefined intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 8 hours).

4.4. Derived Hemodynamic Parameters

The following parameters are calculated from the directly measured variables:

-

Cardiac Index (CI): CI = CO / Body Surface Area

-

Stroke Volume (SV): SV = CO / Heart Rate

-

Stroke Volume Index (SVI): SVI = SV / Body Surface Area

-

Systemic Vascular Resistance (SVR): SVR = 80 x (Mean Arterial Pressure - Mean Right Atrial Pressure) / CO

-

Pulmonary Vascular Resistance (PVR): PVR = 80 x (Mean Pulmonary Artery Pressure - Mean Pulmonary Capillary Wedge Pressure) / CO

4.5. Data Analysis

Statistical analysis is performed to compare hemodynamic parameters at baseline and at various time points after this compound administration.

The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of this compound.

References

- 1. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 4. Acute haemodynamic effects of this compound in patients with coronary artery disease and stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. droracle.ai [droracle.ai]

The Discovery and Development of Endralazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endralazine (6-benzoyl-3-hydrazinyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine), a potent antihypertensive agent, emerged as a second-generation hydralazine analog with a distinct pharmacokinetic profile. This document provides a comprehensive technical guide to the discovery, development, and mechanism of action of this compound. It includes a detailed history, synthesis pathway, preclinical and clinical data presented in tabular format for clear comparison, and an elucidation of its proposed signaling pathway. Furthermore, this guide outlines the methodologies for key experiments integral to its evaluation, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction

This compound, also known by its clinical code number BQ 22-708, is a direct-acting peripheral vasodilator of the hydrazinophthalazine class.[1] It was developed as a successor to hydralazine, a widely used antihypertensive, with the aim of improving upon its pharmacokinetic limitations.[2] Hydralazine's clinical utility is hampered by a significant first-pass metabolism that is dependent on the patient's acetylator phenotype, leading to variable bioavailability and the need for careful dose titration.[3] this compound was designed to overcome these challenges, offering high systemic bioavailability that is not significantly influenced by acetylator status.[2] This key advantage suggested the potential for more predictable and consistent antihypertensive effects.

Discovery and Synthesis

The development of this compound was part of a broader effort to synthesize and screen a series of 3-hydrazinopyridazine derivatives for antihypertensive activity. This compound emerged from this research as the most potent compound in the series.

The synthesis of this compound involves a multi-step process, with a key final step involving the reaction of a precursor with hydrazine hydrate. A described synthetic route is the reaction of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with hydrazine hydrate in 95% ethanol, heated in an autoclave.

Below is a logical workflow for the synthesis of this compound.

Preclinical Pharmacology

Preclinical studies in animal models, primarily rats, were crucial in establishing the pharmacodynamic profile of this compound. These studies demonstrated its potent vasodilatory effects and provided a basis for comparison with existing antihypertensive agents like hydralazine and diazoxide.

In Vivo Blood Pressure Studies in Rats

In anesthetized rats, intravenously administered this compound produced prompt and dose-dependent reductions in both systolic and diastolic blood pressure.[4] Notably, it exhibited a prolonged and stable hypotensive effect.[4] Pretreatment with the ganglionic blocking agent pentolinium only slightly diminished its hypotensive activity, indicating a predominantly direct vasodilator mechanism of action.[4]

Table 1: Comparative Potency of this compound in Anesthetized Rats [4]

| Compound | Potency Relative to Hydralazine | Potency Relative to Diazoxide |

| This compound | At least 2x more potent | 20-25x more potent |

Clinical Development

Clinical trials in humans confirmed the antihypertensive efficacy of this compound and highlighted its favorable pharmacokinetic profile compared to hydralazine.

Pharmacokinetics in Humans

Studies in both normotensive volunteers and hypertensive patients revealed that this compound has a high oral bioavailability, which is not significantly affected by the acetylator phenotype of the individual.[2] This is a significant advantage over hydralazine, where bioavailability is considerably lower and varies between fast and slow acetylators.[2]

Table 2: Pharmacokinetic Parameters of this compound in Humans [2][5]

| Parameter | Value | Notes |

| Oral Bioavailability | 73.5-99.1% | Almost completely absorbed, minimal first-pass metabolism.[2] |

| Mean Oral Bioavailability | 75% | In normotensive subjects.[5] |

| Mean Clearance | 780 ml/min | In normotensive subjects.[5] |

| Mean Terminal Elimination Half-life (Single Dose) | 136 min | In hypertensive patients.[5] |

| Mean Terminal Elimination Half-life (Single Dose) | 155 min | In normotensive subjects.[5] |

Clinical Efficacy in Hypertension

Clinical trials demonstrated that this compound is an effective antihypertensive agent, comparable in efficacy to hydralazine but with better patient tolerance.[6]

Table 3: Clinical Efficacy of this compound in Patients with Essential Hypertension [6][7][8]

| Study | N | Treatment | Dosage | Key Findings |

| Chazan et al. (1986)[6] | 30 | This compound vs. Hydralazine (in combination with a beta-blocker and diuretic) | This compound: 10-30 mg/dayHydralazine: 75-200 mg/day | This compound was at least as effective as hydralazine in reducing blood pressure. Patient tolerance was significantly better in the this compound group (p < 0.05). No cases of drug-induced lupus-like syndrome with this compound, versus 2 cases with hydralazine. |